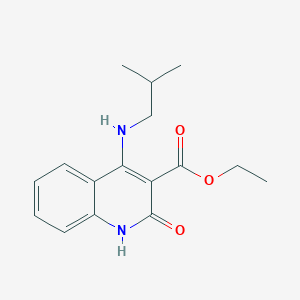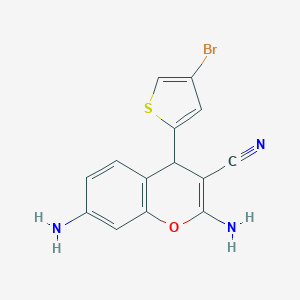
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile, also known as BR-DIM-1, is a novel small molecule that has gained significant attention due to its potential therapeutic applications. This compound belongs to the family of chromene derivatives, which have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile exerts its anticancer activity by targeting multiple signaling pathways involved in cancer progression. It activates the p53 pathway, which is a tumor suppressor protein that regulates cell cycle arrest and apoptosis. It also inhibits the NF-κB pathway, which is a transcription factor that promotes inflammation and cell survival. Additionally, this compound inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to normal cells, indicating its selectivity towards cancer cells. It has also been reported to have anti-inflammatory and antioxidant properties. Furthermore, this compound has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile is its high potency and selectivity towards cancer cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile. One of the areas of interest is to investigate the synergistic effects of this compound with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as inflammation and microbial infections. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and bioavailability of this compound.
Synthesemethoden
The synthesis of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile involves the reaction of 2-amino-4-(4-bromo-2-thienyl)-3-cyano-4H-chromene with hydrazine hydrate in the presence of ethanol and acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently cyclized to yield the final product. The yield of this compound obtained by this method is around 70%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile has been extensively studied for its anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. The mechanism of action of this compound involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. It has also been reported to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
Molekularformel |
C14H10BrN3OS |
|---|---|
Molekulargewicht |
348.22 g/mol |
IUPAC-Name |
2,7-diamino-4-(4-bromothiophen-2-yl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C14H10BrN3OS/c15-7-3-12(20-6-7)13-9-2-1-8(17)4-11(9)19-14(18)10(13)5-16/h1-4,6,13H,17-18H2 |
InChI-Schlüssel |
ZZAJVZYTQGIFTB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)OC(=C(C2C3=CC(=CS3)Br)C#N)N |
Kanonische SMILES |
C1=CC2=C(C=C1N)OC(=C(C2C3=CC(=CS3)Br)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)

![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)

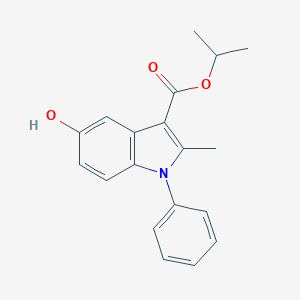
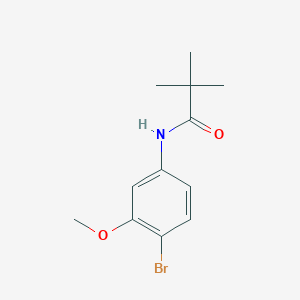
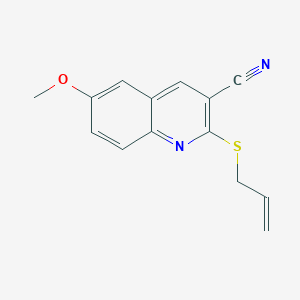

![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B259531.png)
